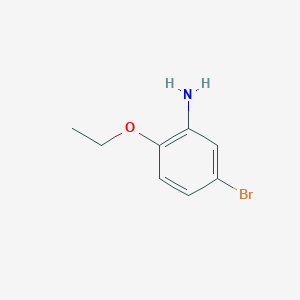

5-Bromo-2-ethoxyaniline

描述

General Overview of Bromoalkoxyanilines in Organic Synthesis and Medicinal Chemistry

Bromoalkoxyanilines are a class of organic compounds characterized by an aniline (B41778) ring substituted with both a bromine atom and an alkoxy group (-OR). This specific arrangement of functional groups makes them highly versatile and valuable reagents in the fields of organic synthesis and medicinal chemistry. researchgate.netgu.se The utility of these compounds stems from the distinct reactivity of each component. The aniline core, with its amino group (-NH2), serves as a nucleophile and a precursor for the formation of a wide array of nitrogen-containing heterocycles, amides, and other functional groups crucial for biological activity. sci-hub.se

The presence of a bromine atom on the aromatic ring is particularly significant. It provides a reactive site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. astx.com These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. astx.com This capability enables chemists to readily diversify the bromoalkoxyaniline scaffold, attaching various molecular fragments to explore structure-activity relationships during the drug discovery process.

The alkoxy group, on the other hand, influences the electronic properties of the aniline ring through its electron-donating nature. It can affect the reactivity and regioselectivity of subsequent chemical transformations on the aromatic ring. Furthermore, the alkoxy group can play a direct role in the biological activity of the final molecule by participating in hydrogen bonding or other interactions with biological targets like enzymes or receptors. mdpi.com This combination of an amine, a reactive halogen, and a modulating alkoxy group makes bromoalkoxyanilines powerful intermediates for synthesizing a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. sci-hub.sesmolecule.com

Research Significance of 5-Bromo-2-ethoxyaniline as a Building Block

This compound is a specific bromoalkoxyaniline that serves as a fundamental building block in the synthesis of more complex organic and biological compounds. cymitquimica.com Its defined structure, featuring an ethoxy group at the 2-position and a bromine atom at the 5-position of the aniline ring, offers predictable reactivity for synthetic chemists. This compound is primarily utilized as a starting material or intermediate in multi-step synthetic pathways. cymitquimica.comscbt.com

The strategic placement of its functional groups makes it a valuable precursor in medicinal chemistry for creating novel therapeutic agents. For instance, the aniline moiety can be used to build heterocyclic ring systems, such as quinolines or quinazolines, which are common scaffolds in many biologically active compounds. nih.gov The bromine atom can be replaced through nucleophilic substitution or used in cross-coupling reactions to introduce new functionalities that can modulate the pharmacological profile of a target molecule. smolecule.com

Research has shown that related bromoaniline structures are integral to the development of various targeted therapies. For example, substituted anilines are core components of many kinase inhibitors used in oncology. The specific substitution pattern of this compound makes it a candidate for the synthesis of inhibitors targeting specific biological pathways. While detailed public research on the direct synthesis of marketed drugs from this specific compound is limited, its availability as a research chemical indicates its role as a key intermediate in the exploration and development of new chemical entities. scbt.com The synthesis of novel materials with unique electronic or optical properties also represents a potential application area for this compound. smolecule.com

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Solid (Typical) |

| Primary Functional Groups | Amine (-NH2), Ether (-OC2H5), Bromo (-Br) |

| Key Applications | Intermediate in organic synthesis, building block for medicinal chemistry and materials science. smolecule.com |

Historical Context of Related Aniline Derivatives in Chemical Research

The significance of this compound as a research chemical is best understood within the historical context of its parent compound, aniline. Aniline was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo. mdpi.comwikipedia.org Its identity as a single substance was confirmed in 1843 by August Wilhelm von Hofmann, who consolidated the discoveries of several chemists who had isolated the same compound from different sources. wikipedia.org

The industrial and research importance of aniline derivatives began with the accidental discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856 while he was attempting to synthesize quinine (B1679958) from impure aniline. mdpi.commcgill.ca This discovery launched the synthetic dye industry, with companies like BASF (Badische Anilin- und Sodafabrik) building their foundations on aniline chemistry. mcgill.ca These aniline-based dyes were not only used for textiles but also proved invaluable in science for staining microscope slides, which helped in the visualization and identification of bacteria. mcgill.ca

This application in microbiology led to the next major evolution in the use of aniline derivatives: pharmacology. Observing that dyes selectively stained bacteria, Paul Ehrlich conceived the idea of attaching toxins to these dyes to selectively target pathogens. mcgill.ca This "magic bullet" concept culminated in the development of Salvarsan in 1909, an aniline-derived arsenic compound that was the first effective treatment for syphilis. mcgill.ca This breakthrough spurred pharmaceutical companies to synthesize and screen numerous aniline derivatives for antibacterial properties. A notable success from this era was the development of sulfa drugs, such as sulfanilamide, which were derived from an aniline-based dye and became the first generation of antibiotics. mdpi.commcgill.ca

In the years that followed, aniline derivatives became ubiquitous in various industries. They are used as antioxidants in rubber manufacturing, as precursors for polyurethane polymers, and in the production of agricultural chemicals. sci-hub.setransparencymarketresearch.com In pharmaceuticals, the aniline scaffold is a core component of many modern drugs, including the common pain reliever paracetamol (acetaminophen). sci-hub.sewikipedia.org The continued development of complex, functionalized anilines like this compound is a direct extension of this long history, providing chemists with sophisticated tools to build the next generation of materials and medicines. astx.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSSUPLMPJIGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68319-86-8 | |

| Record name | 5-bromo-2-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Ethoxyaniline and Its Analogues

Classical Synthetic Routes to Bromoethoxyanilines

Traditional methods for synthesizing bromoethoxyanilines often rely on foundational reactions in organic chemistry, primarily electrophilic aromatic substitution and nucleophilic substitution pathways.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization and a primary method for introducing a bromine atom onto an aniline (B41778) or alkoxybenzene ring. nih.gov For the synthesis of 5-bromo-2-ethoxyaniline, the starting material is typically 2-ethoxyaniline or its protected form, 2-ethoxyacetanilide.

The amino (-NH2) or acetamido (-NHCOCH3) group and the ethoxy (-OCH2CH3) group are both electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. quora.com In 2-ethoxyaniline, the position para to the powerful amino activating group is occupied by the ethoxy group. Therefore, substitution is directed to the positions ortho to the amino group (positions 3 and 5). The position para to the ethoxy group (position 5) is sterically accessible and electronically favored, leading to the desired 5-bromo isomer.

To prevent over-bromination and potential oxidation of the aniline, the highly activating amino group is often protected as an acetanilide (B955). acs.orgyoutube.comkhanacademy.org This moderately deactivates the ring while still directing substitution to the para position (relative to the acetamido group), which is the 5-position in this case. The bromination of 4-ethoxyacetanilide, a related substrate, has been shown to produce the 3-bromo derivative in high yield, demonstrating the regiocontrol exerted by these directing groups. oc-praktikum.de

Key Reaction Steps:

Protection (Optional but Recommended): Aniline is reacted with acetic anhydride (B1165640) to form the corresponding acetanilide.

Bromination: The substituted acetanilide is treated with a brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to install the bromine atom at the 5-position. researchgate.net

Deprotection: The acetamido group is hydrolyzed, typically under acidic or basic conditions, to reveal the amine functionality and yield the final product.

Table 1: Representative Conditions for Electrophilic Bromination of Activated Arenes

| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetanilide | KBrO₃ / HBr | Water | 4-Bromoacetanilide | 90 | acs.org |

| 4-Ethoxyacetanilide | KBrO₃ / HBr | Acetic Acid | 3-Bromo-4-ethoxyacetanilide | 58 | oc-praktikum.de |

| 2-Methylaniline | CuBr₂ | Ionic Liquid | 4-Bromo-2-methylaniline | 92 | beilstein-journals.org |

While direct nucleophilic substitution of a hydrogen or poor leaving group on an unactivated benzene (B151609) ring is not feasible, nucleophilic substitution reactions are critical for constructing the ethoxy ether linkage. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.comfrancis-press.comlibretexts.org

A plausible synthetic sequence involves starting with a precursor that already contains the bromo and amino (or a precursor like a nitro) group, such as 4-bromo-2-nitrophenol (B183274).

Synthetic Strategy via Williamson Ether Synthesis:

Deprotonation: The phenolic hydroxyl group of 4-bromo-2-nitrophenol is deprotonated with a suitable base (e.g., sodium hydride, sodium hydroxide) to form a phenoxide ion.

SN2 Attack: The resulting nucleophilic phenoxide attacks an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, in an SN2 reaction to form 4-bromo-1-ethoxy-2-nitrobenzene. francis-press.com

Reduction: The nitro group is then reduced to an amine using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl), to yield this compound. chemistrysteps.com

Nucleophilic aromatic substitution (SNAr) can also be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. For instance, a substrate like 1,2-dichloro-4-nitrobenzene could undergo sequential SNAr reactions, first with sodium ethoxide and then with ammonia (B1221849), although regioselectivity can be a challenge. uj.edu.plfishersci.se A more modern, photoredox-catalyzed approach allows for the amination of alkoxyarenes via a cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr), expanding the scope beyond traditionally electron-deficient substrates. nih.gov

Modern and Green Chemistry Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Palladium-catalyzed cross-coupling reactions and continuous flow processes represent significant advancements in the synthesis of anilines.

The formation of a carbon-nitrogen bond is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have become powerful tools for achieving this, offering mild conditions and broad functional group tolerance. researchgate.net

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed reaction of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org This reaction has revolutionized the synthesis of anilines and their derivatives. acsgcipr.org

To synthesize this compound, a retrosynthetic approach would disconnect the C-N bond, suggesting a reaction between an ammonia equivalent and a suitable aryl bromide precursor, such as 1,4-dibromo-2-ethoxybenzene. The challenge in this approach is the selective mono-amination of the di-brominated substrate. However, careful control of reaction conditions and ligand choice can often achieve the desired selectivity.

General Reaction Scheme:

Reactants: An aryl halide (e.g., 1,4-dibromo-2-ethoxybenzene) and an amine source (e.g., ammonia, ammonium (B1175870) salts, or an ammonia equivalent like lithium bis(trimethylsilyl)amide). semanticscholar.orgnih.gov

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. jk-sci.com

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle. acsgcipr.org

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

Table 2: Key Components of a Typical Buchwald-Hartwig Amination System

| Component | Function | Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, promotes oxidative addition & reductive elimination | XPhos, SPhos, BINAP, DPPF |

| Base | Deprotonates the amine coupling partner | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Amine Source | Provides the nitrogen atom for the C-N bond | Ammonia, Primary/Secondary Amines, Ammonium Salts |

| Aryl Halide | The electrophilic coupling partner | Aryl bromides, chlorides, iodides, or triflates |

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and process control compared to traditional batch methods. beilstein-journals.org The synthesis of anilines, particularly through the reduction of nitroarenes, is well-suited for flow chemistry. acs.orgresearchgate.net

A green and efficient route to this compound can be envisioned by the continuous flow reduction of 4-bromo-1-ethoxy-2-nitrobenzene. In a typical setup, a solution of the nitroarene is pumped through a heated reactor column packed with a heterogeneous catalyst. nih.gov

Advantages of Flow Synthesis for Nitroarene Reduction:

Enhanced Safety: Flow reactors handle small volumes at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents. The hydrogenation of nitro compounds, which can be highly energetic, is much safer to control in a continuous process.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and higher conversions. Residence times can be reduced from hours in batch to minutes in flow. nih.govd-nb.info

Scalability: Production can be scaled up by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up large batch reactors.

Automation and Integration: Flow systems can be automated and integrated with in-line purification and analysis, creating a streamlined process from starting material to purified product. nih.govacs.org

Recent developments have demonstrated various methods for nitro reduction in flow, including catalytic hydrogenation and reductions using reagents like trichlorosilane (B8805176) or tetrahydroxydiboron, which offer high chemoselectivity and functional group tolerance. nih.govd-nb.infoscihorizon.com

Table 3: Comparison of Batch vs. Flow for Nitroarene Reduction

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with exotherms and hazardous reagents | Inherently safer due to small reaction volumes |

| Heat/Mass Transfer | Often limited, can lead to local hot spots | Excellent, highly efficient |

| Reaction Time | Typically hours | Often minutes |

| Scalability | Requires re-optimization for larger vessels | Linear scalability by time or numbering-up |

| Process Control | Manual or semi-automated | Precise control over temperature, pressure, residence time |

Chemo- and Regioselective Tandem Heteroannulation Strategies

While not a direct method for the synthesis of this compound itself, tandem heteroannulation represents a powerful, advanced strategy for constructing complex analogues, such as tri- and tetracyclic carbazoles, from substituted anilines. nih.govburleylabs.co.uknovanet.caresearchgate.net This approach combines multiple bond-forming events in a single pot, offering high efficiency and control over the final molecular structure.

A notable example is the palladium-catalyzed [3 + 2] heteroannulation, which involves two key mechanistic steps:

Pd(0)-catalyzed Buchwald-Hartwig Amination : This initial step forms a crucial C–N bond, coupling an aniline derivative (e.g., an analogue of this compound) with a halo-aromatic or halo-heteroaromatic compound. acs.orgnih.govacs.orgorganic-chemistry.org

Pd(II)-catalyzed C–H Activation/Arylation : The second step involves an intramolecular C–H activation, followed by a C–C bond formation, which closes the ring and forms the fused heterocyclic system. nih.gov

This modular strategy is highly chemo- and regioselective, meaning the reactions occur at specific, predictable sites on the molecules. researchgate.netacs.org The choice of catalyst, ligands (such as DavePhos), and bases (like potassium phosphate, K₃PO₄) is critical for controlling the reaction pathway and achieving high yields. nih.govacs.org By carefully selecting the starting materials, such as substituted o-chloroanilines and heteroaryl bromides, chemists can build a diverse range of complex carbazole (B46965) structures, which are valuable in materials science and medicinal chemistry. nih.gov

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound typically proceeds by constructing the molecule in a stepwise fashion, carefully introducing each functional group onto the aromatic ring. This requires the preparation of specific precursors and intermediates.

Direct bromination of aniline is generally avoided because the powerful activating nature of the amino (-NH₂) group leads to uncontrolled polysubstitution, typically yielding 2,4,6-tribromoaniline (B120722) as the major product. researchgate.net To achieve selective monobromination, a common and effective strategy involves the use of a protecting group to temporarily reduce the activating effect of the amino group. The most common approach is a three-step sequence:

Protection (Acetylation) : Aniline is reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group, allowing for controlled bromination.

Bromination : The acetanilide is then brominated. Due to the steric bulk and moderated activating strength of the acetamido group, the bromine is directed primarily to the para-position, yielding p-bromoacetanilide. researchgate.net

Deprotection (Hydrolysis) : The acetyl group is removed by acid- or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired p-bromoaniline. researchgate.net

Alternative methods for synthesizing brominated anilines include using milder brominating agents or employing different catalytic systems. For instance, copper(II) bromide (CuBr₂) in ethanol (B145695) has been developed as a simple and efficient reagent for the selective bromination of various aniline derivatives under benign conditions. tandfonline.com

Table 1: Comparison of Bromination Strategies for Aniline

| Method | Reagents | Key Features | Primary Product | Citation(s) |

| Direct Bromination | Aniline, Bromine (Br₂) | Uncontrolled, rapid reaction | 2,4,6-Tribromoaniline | researchgate.net |

| Protection-Based | 1. Aniline, Acetic Anhydride2. Acetanilide, Br₂3. Hydrolysis (H⁺ or OH⁻) | Controlled, high yield of a single isomer | 4-Bromoaniline | researchgate.net |

| Copper-Mediated | Aniline, Copper(II) Bromide (CuBr₂) | Mild conditions, good selectivity | Bromo-anilines | tandfonline.com |

The introduction of an ethoxy group (-OCH₂CH₃) onto an aromatic ring is a key step in forming 2-ethoxyaniline derivatives. A primary route to achieve this is the Williamson Ether Synthesis . chemistrysteps.comwikipedia.orgchemistrytalk.orgbyjus.comtaylorandfrancis.com This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide. wikipedia.org

In the context of synthesizing a precursor for this compound, the synthesis could start from a substituted phenol, for example, 2-aminophenol (B121084) or a brominated analogue. The general steps are:

Deprotonation of a Phenol : The phenolic hydroxyl group (-OH) is deprotonated using a strong base (e.g., sodium hydroxide, NaOH, or potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack : The resulting phenoxide attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide). The ethoxy group is thereby attached to the ring via an ether linkage.

The order of reactions (bromination and ethoxylation) is critical. For instance, one could start with 2-aminophenol, protect the amine, introduce the ethoxy group via Williamson synthesis, brominate the resulting ethoxyacetanilide, and finally deprotect the amine to yield this compound. The specific pathway chosen depends on the directing effects of the substituents at each stage to ensure the desired 5-bromo-2-ethoxy substitution pattern. msu.edu The ethoxy group, like other alkoxy groups, is an electron-donating, ortho-, para-directing substituent. stackexchange.comwikipedia.orglibretexts.org

Scale-Up and Process Optimization in this compound Synthesis

Transitioning the synthesis of a fine chemical like this compound from a laboratory setting to industrial production presents numerous challenges. mt.com The primary goals of scale-up and process optimization are to develop a manufacturing process that is safe, reproducible, economically viable, and environmentally sustainable. mt.comotavachemicals.com

Key considerations in this phase include:

Process Safety and Hazard Analysis : Exothermic reactions, such as nitrations or certain oxidations, must be carefully controlled to prevent thermal runaway. acs.org Reaction calorimetry studies are often performed to understand the heat flow of the reaction and establish safe operating limits for temperature, dosing rates, and cooling capacity. mt.com

Optimization of Reaction Conditions : Laboratory procedures are rarely optimal for large-scale production. Process chemists work to optimize parameters such as reactant concentrations, catalyst loading, reaction time, and temperature to maximize yield and throughput while minimizing byproducts. researchgate.net This often involves Design of Experiments (DoE) to efficiently explore the process design space. mt.com

Impurity Profiling : It is crucial to identify and characterize any impurities or byproducts formed during the synthesis. Understanding how these impurities are formed allows for process modifications to minimize their presence in the final product.

Work-up and Isolation Procedures : Procedures like extraction, filtration, and crystallization must be adapted for large-scale equipment. The choice of solvents is critical, with a focus on efficiency, safety, and environmental impact (green chemistry). liskonchem.com

Process Robustness : The process must be robust, meaning it consistently produces the final product within the required quality specifications despite small variations in raw material quality or operating conditions. visimix.com

By systematically addressing these factors, a laboratory-scale synthesis can be transformed into a reliable and efficient large-scale manufacturing process. visimix.com

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Ethoxyaniline

Reactivity of the Amino Group in 5-Bromo-2-ethoxyaniline

The primary amino group in this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. scispace.com The formation of Schiff bases is a common strategy in organic synthesis to create new carbon-nitrogen double bonds and is often a key step in the synthesis of various heterocyclic compounds and biologically active molecules. researchgate.net

The synthesis of Schiff bases can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695), sometimes with the aid of an acid or base catalyst. researchgate.netresearchgate.net

Table 2: General Conditions for Schiff Base Formation

| Amine | Carbonyl Compound | Solvent | Catalyst | Product Type | Reference |

| Aromatic Amine | Aromatic Aldehyde | Ethanol | Acetic Acid (catalytic) | Schiff Base | nih.gov |

| Aniline (B41778) derivative | Substituted Benzaldehyde | Methanol | None mentioned | Schiff Base | nih.gov |

| 2-Aminobenzothiazole | Substituted Aldehyde | Ethanol | Reflux | Schiff Base | researchgate.net |

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures. wiley.com The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored and find applications as dyes. hivnursing.netscispace.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner. scispace.com The synthesis of a model azo compound from a diazonium salt of 2-bromo-6-cyano-4-nitroaniline and a substituted phenylene derivative has been reported. wiley.com

The amino group of this compound can be readily acylated or alkylated. Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce new functional moieties. For example, the acetylation of 2-bromo-5-methoxyaniline (B1269708) with acetic anhydride (B1165640) has been reported to proceed in high yield.

Alkylation of the amino group introduces alkyl substituents. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination provides a more controlled method for introducing alkyl groups. This involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction of the imine to the corresponding amine.

Reactivity of the Ethoxy Group

The ethoxy group in this compound is generally stable under many reaction conditions. However, like other aryl alkyl ethers, it can undergo cleavage under harsh conditions, typically involving strong acids or Lewis acids, to yield the corresponding phenol.

Ether Cleavage with Strong Acids

Treatment with strong mineral acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (ethanol). A nucleophile (e.g., Br⁻) then attacks the ethyl group in an SN2 reaction, or the protonated ether cleaves in an SN1-like manner depending on the exact substrate and conditions. masterorganicchemistry.com The products are 4-bromo-2-aminophenol and ethyl bromide.

Ether Cleavage with Lewis Acids

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers, often under milder conditions than strong acids. masterorganicchemistry.comnih.gov The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane. ufp.pt The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen. This is followed by an intramolecular or intermolecular transfer of a bromide ion to the ethyl group, cleaving the C-O bond. ufp.pt A practical example is the demethylation of a similar bromo-methoxyaniline derivative using BBr₃ to yield the corresponding phenol. jst.go.jp

| Reaction | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Ether Cleavage | HBr, heat | 4-Bromo-2-aminophenol | masterorganicchemistry.com |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 4-Bromo-2-aminophenol | nih.govjst.go.jp |

Electrophilic Aromatic Substitution on the Aniline Ring System

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the amino and ethoxy groups. msu.edu These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The bromine atom is a deactivator but also an ortho-, para-director. The directing effects of the substituents are cooperative, strongly favoring substitution at the C4 and C6 positions, which are ortho and para to the powerful amino group and ortho to the ethoxy and bromo groups, respectively.

Nitration

Nitration of activated anilines must be conducted carefully to avoid oxidation and the formation of multiple products. msu.edu Often, the amino group is first protected via acetylation. However, direct nitration of similar activated anilines, such as 5-bromo-2-methoxyaniline (B1307452), has been achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures to introduce a nitro group onto the ring. smolecule.com For this compound, nitration is expected to occur at the C4 or C6 position.

Sulfonation

Sulfonation can be achieved using fuming sulfuric acid or chlorosulfonic acid. In a related compound, 4-bromoanisole, sulfonation with chlorosulfonic acid occurs ortho to the methoxy (B1213986) group to yield 5-bromo-2-methoxybenzenesulfonic acid. Given the strong activation from the amino group in this compound, sulfonation is expected to proceed readily at one of the activated positions (C4 or C6).

Halogenation

Further halogenation of this compound is facile due to the activated nature of the ring. Bromination of highly activated rings like anilines and phenols can be difficult to control, often leading to poly-substituted products. msu.edu Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid can be used to introduce an additional bromine atom, likely at the C4 or C6 position.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic EAS reactions. However, they are often problematic with anilines because the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. Despite this, Friedel-Crafts reactions have been successfully performed on aniline derivatives under specific conditions, such as using a Brønsted acidic ionic liquid as a catalyst. nih.govrsc.org

| Reaction Type | Typical Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-ethoxy-4-nitroaniline and/or 5-Bromo-2-ethoxy-6-nitroaniline | msu.edusmolecule.com |

| Sulfonation | H₂SO₄/SO₃ | 4-Amino-2-bromo-5-ethoxybenzenesulfonic acid | |

| Bromination | Br₂, Acetic Acid or NBS | 4,5-Dibromo-2-ethoxyaniline | msu.edu |

Rearrangement Reactions and Tautomerism Studies

Tautomerism

For simple anilines like this compound, tautomerism (e.g., amino-imino tautomerism) is not a significant phenomenon. The aromatic amino form is overwhelmingly the most stable tautomer, and the compound exists almost exclusively as such under normal conditions.

Transformations via Diazotization

The most significant transformation involving the amine functionality is diazotization. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) converts the primary amino group into a diazonium salt (5-bromo-2-ethoxyphenyldiazonium chloride). mdpi.com This reaction is well-documented for the closely related analog, 5-bromo-2-methoxyaniline. mdpi.comresearchgate.net

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, often known as Sandmeyer or Sandmeyer-type reactions, to replace the diazonium group with a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Intramolecular Cyclization

A notable reaction of diazonium salts derived from ortho-substituted anilines is intramolecular cyclization. The diazonium salt of this compound can be induced to cyclize, particularly in the presence of a suitable nucleophile or through thermal decomposition, to form heterocyclic systems. For example, o-phenylenediamines react with sodium nitrite to form benzotriazoles. google.com The diazotization of o-anilines can lead to one-pot intramolecular cyclization to furnish benzotriazoles. gla.ac.uk This suggests a potential pathway for this compound to be converted into a substituted benzotriazole (B28993) derivative.

Other Rearrangements

While not specifically documented for this compound, the aniline scaffold can participate in various rearrangement reactions under specific conditions. These include:

Smiles Rearrangement : An intramolecular nucleophilic aromatic substitution. derpharmachemica.com

Copper-Catalyzed smolecule.comresearchgate.net-Rearrangements : The migration of a group from the nitrogen atom to the aromatic ring, which has been studied for N-alkoxyanilines. researchgate.netacs.org

Hofmann and Curtius Rearrangements : These reactions are used to synthesize anilines but involve the rearrangement of a group to a nitrogen atom. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Ethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

The ¹H and ¹³C NMR spectra of 5-bromo-2-ethoxyaniline and its derivatives provide characteristic signals that confirm their molecular structure. For instance, in a derivative, the ethoxy group protons typically appear as a triplet and a quartet, while the aromatic protons show distinct splitting patterns based on their substitution. beilstein-journals.org The chemical shifts are influenced by the electronic environment of the nuclei, with electron-withdrawing groups like bromine causing a downfield shift. rsc.org

Detailed ¹H and ¹³C NMR data for derivatives of this compound have been reported. For example, the ¹H NMR spectrum of ethyl 1-(5-bromo-2-chloropyridin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate, a complex derivative, shows distinct signals for the aromatic and pyrrole (B145914) protons, as well as the ethyl group. beilstein-journals.org The corresponding ¹³C NMR spectrum provides signals for each unique carbon atom, confirming the connectivity of the molecule. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl 1-(5-bromo-2-chloropyridin-3-yl)-2-methyl-1H-pyrrole-3-carboxylate beilstein-journals.org | 8.57 (d, J = 2.3 Hz, 1H), 7.89 (d, J = 2.3 Hz, 1H), 6.71 (d, J = 3.2 Hz, 1H), 6.58 (d, J = 3.2 Hz, 1H), 4.30 (q, J = 7.0 Hz, 2H), 2.35 (s, 3H), 1.37 (t, J = 7.1 Hz, 3H) | 165.0, 150.7, 148.5, 140.5, 136.7, 134.4, 120.9, 118.8, 114.0, 111.4, 59.7, 14.5, 11.7 |

This table is interactive. Click on the compound name for more details.

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex spectra of this compound derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu For example, the correlation between the methylene (B1212753) and methyl protons of the ethoxy group would be clearly visible in a COSY spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. researchgate.net

These 2D NMR methods have been successfully used to confirm the structures of various derivatives, including complex heterocyclic systems. rsc.orgunimi.it

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

In the case of this compound and its derivatives, characteristic vibrational bands can be observed. For the related compound 5-bromo-2-ethoxyphenylboronic acid, FT-IR and FT-Raman spectra have been recorded and analyzed. nih.govresearchgate.net The spectra show characteristic bands for the O-H, C-H, C-O, and C-Br stretching and bending vibrations. nih.gov For Schiff base derivatives, the imine (C=N) stretching vibration is a key diagnostic peak. researchgate.netscispace.com

Table 2: Key Vibrational Frequencies for a Related 5-Bromo-2-ethoxy Compound

| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) nih.gov | FT-Raman (cm⁻¹) nih.gov |

|---|---|---|---|

| O-H | Stretching | 3371 | - |

| C-H (aromatic) | Stretching | 3070-3000 | 3070-3000 |

| C-H (aliphatic) | Stretching | 2980-2850 | 2980-2850 |

| C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-O (ether) | Asymmetric Stretching | ~1250 | ~1250 |

| C-Br | Stretching | ~650 | ~650 |

This table is interactive. Click on the functional group for more details.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The mass spectrum of a bromo-compound is distinctive due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which results in two molecular ion peaks with a mass difference of two and a similar intensity ratio. asdlib.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. uva.nl The fragmentation patterns observed in the mass spectrum can reveal the structure of the compound by showing how the molecule breaks apart. cu.edu.eg For example, the loss of an ethyl group or a bromine atom would be characteristic fragmentation pathways for this compound. Tandem mass spectrometry (MS/MS or MSⁿ) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural information. rsc.orgpurdue.edu

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, a Schiff base derived from a related aldehyde, reveals that the molecule adopts an enol-imine tautomeric form and is nearly planar. nih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by various intermolecular interactions. These interactions play a crucial role in the physical properties of the solid.

Hydrogen Bonding: In derivatives of this compound that contain hydroxyl or amino groups, hydrogen bonding is a significant intermolecular force. For instance, in the crystal structure of 5-bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate, strong O—H···O and O—H···N hydrogen bonds stabilize the crystal packing. nih.gov

π-π Stacking: The aromatic rings of these compounds can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This type of interaction has been observed in the crystal structures of related Schiff base derivatives. nih.govnih.gov

The analysis of these intermolecular interactions provides a deeper understanding of the supramolecular architecture of these compounds. scienceopen.com

Based on a thorough review of available scientific literature, it is not possible to generate an article that fully adheres to the detailed outline provided for the chemical compound this compound. The computational and theoretical investigation data required for the specified subsections are not available for this specific molecule.

Computational studies, including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, are highly specific to the molecule being investigated. While research exists for structurally related compounds, such as Schiff bases derived from similar precursors iucr.orgnih.govresearchgate.net or other substituted anilines, the direct application of those findings to this compound would be scientifically inaccurate.

A detailed breakdown of the missing information for each requested section is as follows:

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Ethoxyaniline

Quantitative Structure-Activity Relationship (QSAR) Modeling:QSAR models are typically developed for large datasets of compounds to predict a specific activity.insilico.eumdpi.comNo QSAR models focusing on or specifically detailing parameters for 5-Bromo-2-ethoxyaniline have been published.

Due to the absence of this specific scientific data, creating the requested article with the required tables and detailed findings is not feasible without resorting to speculation, which would compromise the scientific accuracy of the content.

Mechanistic Computational Studies of Reactions Involving this compound

While computational studies focusing directly on the reaction mechanisms of this compound are not extensively documented, theoretical investigations into closely related substituted anilines provide significant insights into the probable reaction pathways and transition states. These studies, employing methods like Density Functional Theory (DFT), are crucial for understanding how the electronic and steric properties of substituents—such as the bromo and ethoxy groups—govern the molecule's reactivity. The findings from these analogous systems offer a predictive framework for the behavior of this compound in various chemical transformations.

Oxidation Mechanisms:

The oxidation of substituted anilines has been a subject of detailed computational analysis. For instance, the oxidation of various anilines by ferrate(VI) (HFeO₄⁻) was investigated using DFT calculations at the B3LYP level. acs.org These studies revealed that the reaction mechanism is highly dependent on the nature and position of the substituents. The process is initiated by the formation of an aniline (B41778) radical, which is a critical step for all subsequent product formations. acs.org The calculations demonstrated that the reaction could proceed through different pathways, involving either the hydroxyl oxygen or the carbonyl oxygen of the ferrate ion. For substituted anilines, the pathway involving the hydroxyl oxygen attack was generally found to be more favorable. acs.org The presence of substituents was found to have a more significant impact on the reaction than their specific position on the aromatic ring. acs.org

Table 1: Computational Details for Ferrate(VI) Oxidation of Substituted Anilines

| Parameter | Description |

|---|---|

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Key Finding | The formation of an aniline radical is the crucial initial step, with the reaction pathway influenced more by the type of substituent than its position. acs.org |

Schiff Base Formation:

The mechanism of Schiff base formation, a common reaction for anilines, has been computationally modeled for para-substituted anilines reacting with pyrrole-2-carbaldehyde. researchgate.net These studies, using Restricted Hartree-Fock (RHF/3-21G) calculations, indicate a two-step mechanism. The first step is the formation of a carbinolamine intermediate, followed by the rate-determining dehydration step to yield the final Schiff base. researchgate.net The calculations also highlighted the essential role of an auxiliary water molecule in facilitating the necessary proton transfers for the nucleophilic attack of the amine on the carbonyl group. researchgate.net For a para-methoxy substituted aniline, a lower energy barrier was observed compared to other substituents, an effect attributed to its electron-donating nature. researchgate.net This suggests that the ethoxy group in this compound would similarly influence the energy profile of Schiff base formation.

Table 2: Mechanistic Steps in Schiff Base Formation for Substituted Anilines

| Step | Description | Key Feature |

|---|---|---|

| 1 | Formation of Carbinolamine | Intermediate formation through nucleophilic attack. researchgate.net |

| 2 | Dehydration | Rate-determining step leading to the final imine product. researchgate.net |

| Catalysis | Water-Assisted Proton Transfer | A single water molecule was found to facilitate the reaction by lowering the energy barrier for proton transfer. researchgate.net |

Copper-Catalyzed Rearrangement Reactions:

Mechanistic insights into metal-catalyzed reactions have also been gained through computational studies. A Cu-catalyzed asymmetric beilstein-journals.orgwur.nl-methoxy rearrangement of N-methoxyanilines was investigated, providing a relevant model for potential reactions of this compound. rsc.org The study involved a substrate with an electron-withdrawing bromo group on the aroyl moiety attached to the nitrogen. While this bromo-substituted substrate showed lower reactivity, the enantioselectivity of the reaction was maintained. rsc.org Computational analysis of the reaction coordinates helped to elucidate the C-O bond-forming process and the role of the chiral N-heterocyclic carbene (NHC) ligand in inducing enantioselectivity. rsc.org

Annulation Reactions:

The mechanism of the annulation reaction between trichloronitroethylene and anilines to form quinoxalinone-N-oxide derivatives was extensively studied using the B3LYP/6-31+G** methodology. researchgate.net Several potential reaction pathways were modeled, and by comparing the activation energies of the rate-determining steps, the most plausible mechanism was identified. The study found that pathways proceeding through a four-membered heterocyclic ring intermediate were the most favorable. researchgate.net Such computational analyses are invaluable for predicting the outcomes of complex, multi-step syntheses involving substituted anilines.

Applications of 5 Bromo 2 Ethoxyaniline in the Synthesis of Diverse Chemical Entities

Synthesis of Heterocyclic Compounds

The nucleophilic nature of the amino group, combined with the potential for substitution or coupling reactions at the bromine-bearing carbon, makes 5-Bromo-2-ethoxyaniline an ideal candidate for constructing various heterocyclic rings.

Indole (B1671886) Derivatives

The synthesis of indole scaffolds is a cornerstone of medicinal chemistry. Classic methods like the Fischer, Bischler, and Madelung syntheses are frequently employed. rsc.org For instance, the Fischer indole synthesis typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.orguodiyala.edu.iq While this compound itself is not a hydrazine (B178648), it can be converted to the corresponding 4-bromo-2-ethoxyphenylhydrazine. This hydrazine derivative could then theoretically undergo a Fischer cyclization with a suitable carbonyl compound to yield a bromo-ethoxy-substituted indole. However, direct synthetic routes for indole derivatives starting specifically from this compound are not extensively detailed in the surveyed scientific literature.

Pyrazole (B372694) and Pyrazoline Scaffolds

Pyrazole and its partially saturated analog, pyrazoline, are five-membered heterocycles containing two adjacent nitrogen atoms. The synthesis of these structures often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.

A notable example demonstrates the synthesis of an N-aryl-5-methylpyrazole using a continuous-flow process. In this method, the closely related compound 5-bromo-2-methoxyaniline (B1307452) is first converted into its corresponding diazonium salt. Subsequent reduction yields the hydrazine derivative, which is then reacted with (E)-4-(dimethylamino)but-3-en-2-one in a Knorr-type cyclocondensation. This reaction proceeds efficiently, affording the desired pyrazole product. Given the chemical similarity between the methoxy (B1213986) and ethoxy groups, this process illustrates a viable and scalable pathway for utilizing this compound in pyrazole synthesis.

Table 1: Synthesis of Pyrazole Derivative from an Aniline (B41778) Precursor

| Starting Material | Key Reagent | Reaction Type | Product | Yield | Reference |

|---|

The synthesis of pyrazolines can be achieved through methods such as the 1,3-dipolar cycloaddition of diazo compounds with alkenes. mdpi.com

Benzimidazole (B57391) Derivatives

Benzimidazoles are formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. A primary synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. mdpi.com To utilize this compound, it would first need to be converted into a substituted o-phenylenediamine. This can be achieved by introducing a nitro group ortho to the existing amino group, followed by reduction.

Alternatively, a well-established method involves the reaction of a substituted aniline with a 2-halonitrobenzene derivative. For example, anilines can react with 4-bromo-1-fluoro-2-nitrobenzene. nih.gov The resulting diphenylamine (B1679370) intermediate is then reduced to the diamine and cyclized with formic acid to produce the 5-bromobenzimidazole core. nih.gov This demonstrates how the amino group of a molecule like this compound can act as a nucleophile to construct the precursor for the benzimidazole ring system.

Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are bicyclic heterocycles composed of a benzene ring fused to a pyrimidine (B1678525) ring. nih.govresearchgate.net Their synthesis can be achieved through various strategies, often starting from anthranilic acid derivatives or 2-aminobenzonitriles. mdpi.com

A relevant synthetic approach involves the use of 2-ethoxy-(4H)-3,1-benzoxazin-4-one as a key intermediate. nih.govresearchgate.net This benzoxazinone (B8607429) reacts with various aromatic amines, serving as nitrogen nucleophiles, to form N-substituted 2-aminobenzamides. These intermediates can then be cyclized, either thermally or with acetic anhydride (B1165640), to yield 3-substituted quinazolin-4-ones. nih.gov Research has shown that this reaction works effectively with bromo-substituted anilines (e.g., o-bromoaniline), highlighting a clear pathway where this compound could be employed to synthesize quinazolinone derivatives bearing the bromo-ethoxy substitution pattern. nih.govresearchgate.net

Thiazole (B1198619) and Thiophene (B33073) Derivatives

Thiazole and thiophene are five-membered aromatic heterocycles containing a sulfur atom. The Hantzsch thiazole synthesis and the Gewald thiophene synthesis are common methods for their preparation.

The Gewald reaction is a multicomponent reaction that typically uses an α-cyano ketone, elemental sulfur, and an amine to produce a 2-aminothiophene. mdpi.com Another relevant synthesis involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide for thiazole formation. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) can be reacted with thioglycolic acid to form a thiazol-4(5H)-one derivative. srce.hr While not a direct starting material, this compound could be envisioned as the amine component in variations of these syntheses, or used to prepare more complex thioamides that could then be cyclized. For example, syntheses of thiophene derivatives have been reported where an aldehyde is condensed with an aniline, such as 4-methoxyaniline, in the presence of other reagents. rdd.edu.iqresearchgate.net

Pyran and Pyridine (B92270) Derivatives

Pyran and pyridine are six-membered heterocyclic rings containing an oxygen and a nitrogen atom, respectively. The synthesis of highly substituted pyridines often relies on cross-coupling reactions.

A multi-step synthesis of a complex pyridine-containing molecule has been reported starting from 2-bromo-5-methoxyaniline (B1269708), a close analog of the title compound. mdpi.com The synthesis involved acylation of the aniline with an unsaturated anhydride followed by cyclization. mdpi.com Furthermore, Suzuki coupling reactions are commonly used to build bi-pyridine systems, for example, by reacting 5-bromo-2-methoxypyridine (B44785) with a pyridineboronic acid ester. google.com These examples underscore the utility of the bromo-alkoxy-aniline/pyridine scaffold as a key building block for more elaborate pyridine structures.

The synthesis of pyran derivatives can be achieved through various routes, including the reaction of 3-bromoacetylcoumarin with malononitrile (B47326) in the presence of a base, leading to pyran-containing fused ring systems. mdpi.com

Spirocyclic Systems

Spirocyclic systems, particularly those incorporating oxindole (B195798) moieties, are recognized as privileged scaffolds in medicinal chemistry due to their pronounced biological activities. beilstein-journals.org The synthesis of these complex, three-dimensional structures often involves multicomponent reactions. One-pot reactions combining isatins, an arylamine, and a third component like cyclopentane-1,3-dione can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Research has shown that the success of these reactions is influenced by the electronic properties of the arylamine. beilstein-journals.org Anilines bearing electron-donating groups, such as alkoxy substituents, have been found to react smoothly. beilstein-journals.org The ethoxy group on this compound serves as such an electron-donating group, suggesting its potential utility as a substrate in the synthesis of spiro[indoline-3,4'-pyridines] and related spirocyclic frameworks. beilstein-journals.orgucsb.edu While anilines with strongly electron-withdrawing groups may be less reactive in certain multicomponent syntheses of spiro compounds, the presence of the activating ethoxy group on the this compound ring makes it a candidate for constructing these architecturally complex molecules. beilstein-journals.org

Development of Novel Organic Ligands and Metal Complexes

The field of coordination chemistry relies on the design of organic ligands to modulate the properties of metal centers for applications in catalysis and materials science. researchgate.net Anilines are common starting materials for ligands, often through the formation of Schiff bases (imines). researchgate.net For instance, Schiff base ligands derived from substituted anilines can form stable complexes with various metals. scispace.com

The analog, 2-bromo-5-methoxyaniline, has been used in the synthesis of chiral ligands for asymmetric catalysis. google.com Specifically, it served as a precursor for a (p, n)-ligand used in chiral Au(I) complexes. google.com Similarly, 5-Bromo-2-methoxyaniline can be converted into azo compounds, such as 1,2-bis(5-bromo-2-methoxyphenyl)diazene, which, after demethylation, act as ligands for spin-crossover Fe(III) complexes. mdpi.com Given the structural similarity, this compound is a prime candidate for developing novel Schiff base, phosphine (B1218219), or azo-based ligands, with the bromo and ethoxy groups providing handles to fine-tune the steric and electronic properties of the resulting metal complexes.

Preparation of Advanced Materials

The unique electronic and structural features of this compound make it a precursor for advanced materials with tailored properties.

In the realm of materials science, functionalized anilines are crucial for creating organic materials with specific electronic and optical properties. The related compound, 4-Bromo-2-ethoxy-5-fluoroaniline, is noted as a critical intermediate for synthesizing multisubstituted anilines used in optoelectronic materials through reactions like Buchwald-Hartwig amination. smolecule.com Furthermore, polymers derived from ethoxyaniline, such as poly(o-ethoxyaniline), are known to be conducting polymers with applications in optoelectronics. researchgate.net The incorporation of a bromine atom, as in this compound, can significantly enhance material properties. The bromo group is considered an excellent substituent for designing effective second-order nonlinear optical (NLO) materials because it can increase molecular hyperpolarizability while reducing intermolecular dipole-dipole interactions, which favors the formation of acentric crystal structures required for NLO effects. researchgate.net

Fluorescent probes are indispensable tools for detecting and visualizing analytes in biological and environmental systems. researchgate.net The aniline scaffold is a common component of fluorescent dyes. For example, aniline derivatives serve as the molecular wire in voltage-sensitive fluorescent dyes, facilitating photoinduced electron transfer. nih.gov The synthesis of pyrazoles, which can exhibit intrinsic fluorescence, can be achieved from aniline precursors. mdpi.com The closely related 5-bromo-2-methoxyaniline is used to synthesize pyrazole derivatives, highlighting a potential route for this compound to be used in creating fluorescent compounds. mdpi.com The presence of both a halogen atom and an alkoxy group on the aniline ring provides opportunities for synthetic diversification, allowing for its incorporation into more complex sensor and probe architectures. smolecule.com

Synthesis of Pharmacologically Relevant Scaffolds and Lead Compounds

This compound serves as a key starting material for a variety of heterocyclic structures that are of significant interest in drug discovery. smolecule.comnih.gov Its derivatives are investigated as potential lead compounds for developing new pharmaceuticals due to their unique structures and biological activities. smolecule.comsmolecule.com

The synthesis of pyrazolopyrimidinones, a scaffold present in phosphodiesterase 5 (PDE-5) inhibitors like sildenafil, can utilize bromo-alkoxy anilines. mdpi.com For example, 5-bromo-2-methoxyaniline is a starting material for N-aryl-5-methylpyrazole, a key intermediate. mdpi.com This highlights the utility of the 5-bromo-alkoxy-aniline motif in accessing this important pharmacological class. Moreover, derivatives such as 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline are considered potential lead compounds in their own right, with preliminary studies suggesting interactions with biological targets like enzymes or receptors. smolecule.com

| Precursor | Reaction Type | Synthesized Scaffold/Compound | Pharmacological Relevance |

| 5-Bromo-2-methoxyaniline | Diazotization, Reduction, Cyclocondensation | N-aryl-5-methylpyrazole | Intermediate for Pyrazolopyrimidinones (e.g., PDE-5 inhibitors) mdpi.com |

| 2-Bromo-5-methoxyaniline | Acylation, Cyclization, Cross-Coupling | Quinolone derivative | HIV-1 Integrase Inhibitor mdpi.com |

| 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline | N/A | Lead Compound | Potential modulator of enzymes or receptors smolecule.com |

Scaffold Hopping and Lead Optimization in Drug Discovery

Scaffold hopping is a crucial strategy in medicinal chemistry used to discover novel intellectual property and to improve the properties of lead compounds by generating structurally distinct molecules that retain the desired biological activity. arxiv.orgnih.gov This approach often relies on pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, rather than a specific chemical backbone. arxiv.org

A prominent example involves the development of a highly potent and selective Polo-like kinase 1 (PLK1) inhibitor, IIP0943, which features a novel 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffold. arxiv.orgnih.gov The synthesis of this compound utilized an intermediate prepared via a Buchwald–Hartwig amination reaction between 5-bromo-2-methoxyaniline and 1-methylpiperazine. arxiv.orgnih.gov This demonstrates how a simple, functionalized aniline can be a key component in a sophisticated drug discovery campaign that successfully employs scaffold hopping to move from a known chemical space to a novel, patentable, and highly active one. arxiv.org The use of generative models informed by pharmacophores can facilitate such exploration of local chemical space, identifying structurally novel yet pharmaceutically related compounds. arxiv.orgnih.gov The 5-bromo-alkoxy-aniline motif provides a versatile entry point for these advanced synthetic strategies aimed at lead optimization and the discovery of new drug candidates. arxiv.org

Advanced Research Directions and Future Perspectives for 5 Bromo 2 Ethoxyaniline

Exploration of New Synthetic Methodologies and Catalytic Systems

The synthesis of substituted anilines like 5-Bromo-2-ethoxyaniline is a cornerstone of organic chemistry. Future research will likely focus on developing more efficient, sustainable, and selective synthetic routes.

Flow Chemistry: Continuous flow processes represent a significant advancement over traditional batch synthesis, offering improved safety, scalability, and reaction control. For instance, a continuous-flow process has been successfully developed for the synthesis of N-aryl-5-methylpyrazole from the closely related compound, 5-bromo-2-methoxyaniline (B1307452). mdpi.com This process involves diazotization, reduction to a hydrazine (B178648) derivative, and subsequent Knorr cyclocondensation, achieving a good yield in a remarkably short residence time. mdpi.com Adapting such flow methodologies to this compound could provide a safer and more efficient route to its derivatives, particularly those involving potentially hazardous intermediates.

| Synthetic Methodology | Key Features | Potential Advantage for this compound |

| Flow Chemistry | Continuous processing, enhanced safety, precise control. | Safer handling of reactive intermediates, improved scalability. |

| Gold-Catalyzed Reactions | Domino reactions, three-component synthesis. | Modular and convergent synthesis of complex derivatives. |

| AI-Driven Catalyst Design | High-throughput virtual screening, predictive modeling. | Accelerated discovery of optimal catalysts for specific transformations. |

Investigation of Complex Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The aniline (B41778) moiety in this compound makes it an ideal candidate for a variety of MCRs.

Ugi and Ugi-type Reactions: The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamides. wikipedia.orgnih.gov Aniline derivatives, including those with halo-substituents, are frequently used as the amine component. wikipedia.orgnih.gov The exploration of this compound in Ugi reactions could lead to a diverse library of complex molecules with potential applications in medicinal chemistry. nih.gov Post-Ugi modifications, often metal-catalyzed, can further expand the structural diversity, leading to various heterocyclic scaffolds. rsc.org

Synthesis of Heterocycles: The reactive nature of the amino group and the potential for functionalization at the bromine-substituted position make this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles through MCRs. For example, three-component reactions of anilines, acetone, and 1,3-diketones have been developed for the synthesis of meta-substituted arylamines. While this specific reaction may not be directly applicable, it highlights the potential of MCRs to construct aromatic systems from acyclic precursors. More relevantly, MCRs involving isocyanides and indolium salts have been used to generate complex indole (B1671886) derivatives from aniline precursors. nih.gov

| Multicomponent Reaction | Reactant Types | Potential Products from this compound |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamides |

| Ugi-Smiles | Aldehyde, Amine, Phenol, Isocyanide | Aryl-ether linked bis-amides |

| GBB-3CR | Aldehyde, α-Aminoazine, Isocyanide | Imidazo-fused heterocycles |

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, while crystal engineering deals with the design and synthesis of solid-state structures with desired properties. The functional groups on this compound—the hydrogen-bond-donating amine, the hydrogen-bond-accepting ethoxy group, and the halogen-bond-donating bromine atom—make it a promising building block for constructing complex supramolecular assemblies. nih.gov

Crystal Structure of Derivatives: The formation of Schiff bases through the condensation of anilines with aldehydes is a common strategy in crystal engineering. The crystal structure of a Schiff base derived from the closely related 2-methoxyaniline and 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) reveals a nearly planar molecule with weak intermolecular C-H···O and π-π interactions influencing the crystal packing. iucr.org Similar studies on derivatives of this compound would provide valuable insights into how the specific arrangement of its functional groups directs supramolecular assembly. For instance, the crystal structure of 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline shows the formation of polymeric chains through N-H···N hydrogen bonds. researchgate.net

| Interaction Type | Donor/Acceptor Groups on this compound | Potential Supramolecular Motifs |

| Hydrogen Bonding | Donor: -NH2; Acceptor: -NH2, -O-Et | Chains, dimers, sheets |

| Halogen Bonding | Donor: -Br; Acceptor: -NH2, -O-Et, π-system | Orthogonal and linear assemblies |

| π-π Stacking | Benzene (B151609) ring | Offset or face-to-face stacks |

Development of Advanced Functional Materials

The electronic properties imparted by the combination of the electron-donating ethoxy and amino groups and the electron-withdrawing bromine atom make this compound an attractive candidate for the development of advanced functional materials.

Organic Semiconductors: Halogen-substituted aniline derivatives are being investigated as potential organic semiconductors. researchgate.net Theoretical studies on aniline tetramers have shown that halogen substitution can influence charge transport properties, with some derivatives exhibiting promising characteristics for n-type organic semiconductor materials. researchgate.net The unique electronic profile of this compound could be harnessed in the design of novel organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. frontiersin.org The synthesis of cost-effective hole-transporting materials based on aniline and anthraquinone (B42736) for perovskite solar cells further highlights the potential of aniline derivatives in this field. researchgate.net

Nonlinear Optical (NLO) Materials: Research has shown that the incorporation of a bromo group can significantly improve the second-order NLO properties of organic materials. researchgate.net The bromo group can enhance molecular hyperpolarizability and reduce dipole-dipole interactions, which favors the formation of non-centrosymmetric crystal structures necessary for second-harmonic generation. researchgate.net This suggests that derivatives of this compound could be explored for applications in optoelectronics and photonics.

Dyes and Pigments: Anilines are well-established precursors for a wide range of dyes and pigments. The specific substituents on this compound can be used to tune the color and properties of azo dyes and other chromophores. For example, 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline is a reported azo dye. researchgate.net

| Material Type | Key Property | Potential Application of this compound Derivatives |

| Organic Semiconductors | Charge transport | Organic field-effect transistors (OFETs), perovskite solar cells. |

| Nonlinear Optical Materials | Second-harmonic generation | Optoelectronics, photonics. |

| Dyes and Pigments | Chromophoric properties | Textiles, printing, specialty coatings. |

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of reaction outcomes to the design of novel molecules with desired properties.

Scaffold-Based Molecular Design: The aniline scaffold is a common feature in many biologically active molecules and functional materials. Scaffold-based generative models can design new molecules by adding or modifying functional groups on a core structure like this compound. researchgate.net These models can be trained to optimize for specific properties, such as binding affinity to a biological target or desired electronic properties for a material, thereby accelerating the discovery of new drug candidates and functional materials. researchgate.net

Predictive Chemistry: Machine learning models are also being developed to predict various chemical properties and reaction parameters. This includes predicting the optimal solvent for a reaction, the selectivity of a catalyst, and even the potential for a molecule to form a stable crystal structure. beilstein-journals.orgsmolecule.com Applying these predictive tools to this compound and its reactions could significantly reduce the amount of empirical experimentation required, making research more efficient and targeted. beilstein-journals.orgsmolecule.com

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis | Predicts synthetic routes to a target molecule. | Identifies efficient and novel synthesis pathways. |

| Scaffold-Based Design | Generates new molecules with a common core structure. | Designs novel derivatives with optimized properties. |

| Predictive Modeling | Predicts reaction outcomes, properties, and conditions. | Guides experimental work and reduces trial-and-error. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Bromo-2-ethoxyaniline in laboratory settings?

- Methodological Answer : Follow hazard codes (e.g., H315, H319, H335) and precautionary measures (e.g., P261, P305+P351+P338) outlined in safety data sheets (SDS) for brominated anilines. Use fume hoods, nitrile gloves, and chemical goggles. Store in a cool, dry place (0–6°C if unstable) and avoid incompatible reagents like strong oxidizers . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste protocols .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : Analyze - and -NMR to confirm the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and bromine’s deshielding effects on aromatic protons.

- FT-IR : Identify C-Br stretch (~500–600 cm) and NH stretches (~3300–3500 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS or EI-MS. Cross-reference data with NIST Chemistry WebBook standards .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

- Direct Bromination : Brominate 2-ethoxyaniline using NBS (N-bromosuccinimide) in DCM under UV light, monitoring reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .

- Nucleophilic Substitution : React 5-bromo-2-fluoroaniline with sodium ethoxide in ethanol at reflux (78°C), purified via column chromatography (SiO, gradient elution) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance bromine electrophilicity.

- Catalysis : Add FeCl (0.1 eq) to accelerate bromine activation.

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., di-bromination). Monitor yield via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should contradictory NMR data be analyzed when synthesizing this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use -labeled NH to distinguish amine signals from impurities.

- 2D NMR : Perform HSQC and HMBC to resolve overlapping aromatic signals and confirm substitution patterns.

- Comparative Analysis : Cross-check with synthesized analogs (e.g., 5-Bromo-2-methoxyaniline) to identify anomalies in coupling constants or shifts .

Q. What strategies are effective in designing multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Protection/Deprotection : Protect the amine with Boc (-butoxycarbonyl) before functionalizing the ethoxy group. Deprotect with TFA for downstream reactions.

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with Pd(PPh) to couple boronic acids to the brominated aromatic ring. Optimize ligand ratios (e.g., 1:2 Pd:ligand) for sterically hindered substrates .

- Scale-Up : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。